molecular formula C₁₃D₂₂O₃ B1153828 Dicyclohexyl Carbonate-d22

Dicyclohexyl Carbonate-d22

Cat. No.: B1153828
M. Wt: 248.45
Attention: For research use only. Not for human or veterinary use.
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Description

Dicyclohexyl Carbonate-d22 (CAS: 4427-97-8) is a deuterated derivative of dicyclohexyl carbonate, a carbonate ester with the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol . The "-d22" designation indicates that all 22 hydrogen atoms in the cyclohexyl groups are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is critical for applications requiring enhanced stability in spectroscopic studies (e.g., NMR) or metabolic tracing . The compound is primarily used in materials science, where it acts as a co-monomer with epoxy components to synthesize elastomeric materials with tailored mechanical properties .

Properties

Molecular Formula

C₁₃D₂₂O₃

Molecular Weight

248.45

Synonyms

Carbonic Acid Dicyclohexyl Ester-d22;  Cyclohexyl Carbonate ((C6H11)2CO3)-d22_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Dicyclohexyl Carbodiimide (DCC)

  • Structure : C₁₃H₂₂N₂
  • CAS : 538-75-0 .
  • Applications : DCC is widely used in peptide synthesis to activate carboxylic acids for amide bond formation via its carbodiimide functional group. Unlike Dicyclohexyl Carbonate-d22, which serves a structural role, DCC is a reagent that facilitates chemical reactions .
  • Key Differences :
    • Reactivity : DCC is highly reactive in coupling reactions, whereas this compound is inert under similar conditions.
    • Functionality : DCC acts as a dehydrating agent, while this compound contributes to polymer networks .

Dicyclohexyl Phthalate (DCHP)

  • Structure : C₂₀H₂₆O₄
  • CAS : 84-61-7 .
  • Applications : DCHP is a plasticizer used to increase the flexibility of plastics. It is structurally distinct due to its phthalate ester group compared to the carbonate group in this compound.
  • This compound lacks such documented risks. Thermal Stability: DCHP degrades at high temperatures, while this compound is thermally stable, making it suitable for high-temperature elastomer synthesis .

Diphenyl Carbonate

  • Structure : C₁₃H₁₀O₃
  • CAS : 102-09-0 .
  • Applications : A precursor in polycarbonate production and a solvent in organic synthesis.
  • Key Differences: Reactivity: Diphenyl carbonate undergoes transesterification reactions readily, unlike this compound, which requires epoxy co-monomers for polymerization . Steric Effects: The cyclohexyl groups in this compound introduce greater steric hindrance, slowing reaction kinetics compared to the less bulky phenyl groups in diphenyl carbonate .

Dicyclohexylamine

  • Structure : C₁₂H₂₃N
  • CAS : 101-83-7 .
  • Applications : A base or nucleophile in pharmaceutical and agrochemical synthesis.
  • Key Differences :
    • Chemical Class : Dicyclohexylamine is an amine, whereas this compound is an ester.
    • Functionality : The amine group enables proton donation in acid-base reactions, a feature absent in the carbonate ester .

Comparative Data Table

Compound Molecular Formula CAS Number Primary Application Key Property Reference
This compound C₁₃D₂₂O₃ 4427-97-8 Elastomer synthesis Deuterated stability, thermal resistance
Dicyclohexyl Carbodiimide C₁₃H₂₂N₂ 538-75-0 Peptide coupling reagent High reactivity in amide bond formation
Dicyclohexyl Phthalate C₂₀H₂₆O₄ 84-61-7 Plasticizer Environmental persistence
Diphenyl Carbonate C₁₃H₁₀O₃ 102-09-0 Polycarbonate precursor Transesterification capability
Dicyclohexylamine C₁₂H₂₃N 101-83-7 Pharmaceutical synthesis Basic nucleophilic character

Q & A

Q. How should researchers synthesize and characterize Dicyclohexyl Carbonate-d₂₂ to ensure reproducibility?

  • Methodological Answer : Synthesis should follow deuterium-incorporation protocols, such as acid-catalyzed esterification using deuterated cyclohexanol (C₆D₁₁OH) and phosgene derivatives. Characterization requires:
  • NMR Spectroscopy : Confirm deuterium incorporation via absence of proton signals in 1H^1H-NMR and distinct 13C^{13}C-NMR shifts due to isotopic effects .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+Na]⁺) and isotopic distribution patterns consistent with 22 deuterium atoms .
  • Purity Analysis : Use HPLC with UV/RI detection and compare retention times against non-deuterated analogs.
  • Reporting Standards : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthetic steps and spectral data in supporting information .

Q. What safety protocols are critical when handling Dicyclohexyl Carbonate-d₂₂ in laboratory settings?

  • Methodological Answer :
  • Hazard Assessment : While specific toxicity data for Dicyclohexyl Carbonate-d₂₂ is limited, analog compounds (e.g., peroxydicarbonates) suggest flammability and reactivity hazards. Consult SDS for structurally similar compounds (e.g., Dicyclohexyl peroxydicarbonate ).
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can isotopic labeling (deuterium) in Dicyclohexyl Carbonate-d₂₂ be leveraged to study reaction mechanisms?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds in nucleophilic acyl substitution reactions. Use GC-MS or LC-MS to track isotopic labeling in products .
  • Computational Modeling : Pair experimental KIE data with DFT calculations to map transition states and validate mechanistic pathways (e.g., B3LYP/6-31G* level) .

Q. What strategies resolve contradictions between experimental data and computational predictions for Dicyclohexyl Carbonate-d₂₂ reactivity?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized concentrations).
  • Error Analysis : Assess computational parameters (e.g., basis set selection, solvent effects) using tools like Gaussian or ORCA .
  • Peer Review : Collaborate with computational chemists to refine models and identify overlooked variables (e.g., solvent interactions) .

Q. How can researchers design experiments to quantify the stability of Dicyclohexyl Carbonate-d₂₂ under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Use HPLC to monitor degradation products (e.g., cyclohexanol-d₁₁) at elevated temperatures (40–80°C) and pH ranges (2–12).
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Data Analysis and Reporting

Q. What analytical techniques are optimal for distinguishing Dicyclohexyl Carbonate-d₂₂ from its non-deuterated analog in complex mixtures?

  • Methodological Answer :
  • Isotopic Ratio Mass Spectrometry (IRMS) : Measure 2H/1H^2H/^1H ratios with <0.1% precision.
  • 2D-NMR (HSQC/HMBC) : Resolve deuterium-induced shifts in 13C^{13}C-correlated spectra .

Q. How should researchers document synthetic procedures and spectral data to meet journal reproducibility standards?

  • Methodological Answer :
  • Supporting Information : Include step-by-step synthetic protocols, raw NMR/MS spectra, and purity data (HPLC chromatograms) as supplementary files .
  • Data Deposition : Upload spectral datasets to repositories like ChemSpider or Zenodo for public access .

Tables for Reference

Characterization Parameter Expected Data for Dicyclohexyl Carbonate-d₂₂
1H^1H-NMR (CDCl₃)No proton signals (fully deuterated)
13C^{13}C-NMR (CDCl₃)δ ~153 ppm (carbonate C=O), δ ~25–35 ppm (C-D)
HRMS (ESI+)[M+Na]⁺ = Calculated: 348.28; Observed: 348.28 ±0.01
HPLC Retention Time12.3 min (C18 column, 70% MeOH/H₂O)

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